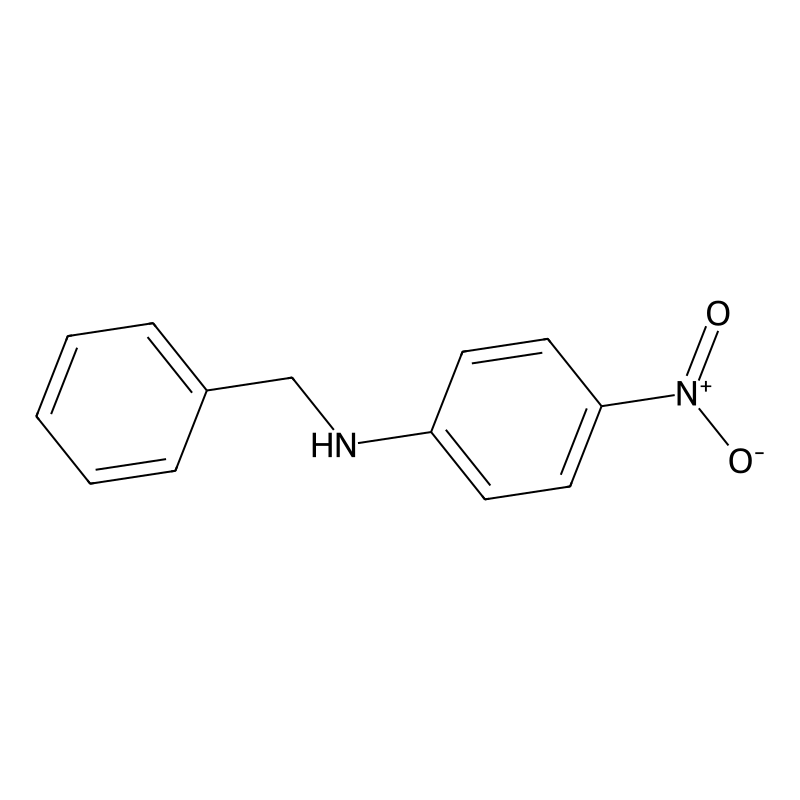

N-Benzyl-4-nitroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nematic Liquid Crystals (NLCs)

BNA exhibits promising properties when used as a dopant in NLCs, which are a specific type of liquid crystal known for their unique optical properties. Studies have shown that BNA doping can:

- Reduce threshold voltage: This voltage is required to switch the NLC from its off state to its on state. BNA doping lowers this voltage, making the NLC easier to operate. Source: Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals | Scientific Reports - Nature Journal:

- Increase response time: BNA-doped NLCs exhibit faster response times compared to pure NLCs. This is crucial for applications requiring fast switching, like displays and optical modulators. Source: Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals | Scientific Reports - Nature Journal:

These properties make BNA a valuable dopant for improving the performance of NLC devices.

Nonlinear Optics (NLO)

BNA possesses a high nonlinear optical coefficient, which allows it to interact with light in a specific way. This property makes it suitable for various NLO applications, including:

- Second-harmonic generation (SHG): BNA can efficiently convert light of one frequency into light of double the frequency. This process is crucial for various applications, such as frequency upconversion and optical parametric amplification. Source: Electro-optical effects of organic N-benzyl-2-methyl-4-nitroaniline dispersion in nematic liquid crystals | Scientific Reports - Nature Journal:

- Optical modulators: BNA can be used to modulate the intensity or phase of light, making it suitable for various optical communication and information processing applications.

N-Benzyl-4-nitroaniline is an organic compound with the molecular formula CHNO and a molecular weight of approximately 228.25 g/mol. This compound features a benzyl group attached to the nitrogen atom of the aniline structure and a nitro group positioned at the para position relative to the amino group. The presence of both functional groups imparts unique chemical properties and reactivity patterns, making N-Benzyl-4-nitroaniline particularly valuable in materials science, especially in nonlinear optics due to its strong nonlinear optical properties.

N-BNA's primary area of research interest lies in its potential application in liquid crystals. The combination of the elongated structure and the polar nitro group could influence the arrangement of N-BNA molecules in a liquid crystal phase, impacting its optical properties [].

Studies have shown that doping nematic liquid crystals (a specific type of liquid crystal) with N-BNA can decrease the threshold voltage required for switching the material's state. This translates to faster response times in liquid crystal devices []. Additionally, N-BNA exhibits nonlinear optical properties, making it a potential candidate for applications in devices utilizing light manipulation.

Further Research

While N-BNA shows promise for liquid crystal applications, more research is needed. This includes:

- Detailed characterization of its physical and chemical properties.

- Exploration of its performance in different liquid crystal mixtures.

- Investigation of its long-term stability and potential degradation pathways.

- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid, leading to the formation of N-Benzyl-4-phenylenediamine.

- Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups through reactions with alkyl halides.

- Oxidation: Under oxidative conditions, the benzyl group can be oxidized to form a carboxylic acid group, resulting in compounds like N-Benzyl-4-nitrobenzoic acid .

These reactions highlight its versatility and potential for generating a variety of derivatives useful in different applications.

N-Benzyl-4-nitroaniline exhibits notable biological activity, particularly in its interaction with nonlinear optical materials. Its ability to influence the electronic properties of these materials makes it significant in applications involving photonics and electro-optics. The compound's interactions can enhance the performance of devices by improving their response times and efficiency .

While specific pharmacological effects are not extensively documented, compounds with similar structures often exhibit varying degrees of biological activity, including enzyme interactions and modulation of cellular processes.

N-Benzyl-4-nitroaniline can be synthesized through several methods:

- Nitration of N-benzylaniline: This common method involves introducing a nitro group at the para position of the aniline ring using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to prevent over-nitration.

- Industrial Production: In industrial settings, large-scale nitration reactors are employed where reaction conditions are meticulously controlled to ensure high yield and purity. Continuous flow reactors may also be used to enhance efficiency and safety by providing better temperature control.

These synthesis methods are crucial for producing high-quality N-Benzyl-4-nitroaniline for research and industrial applications.

N-Benzyl-4-nitroaniline finds applications primarily in:

- Nonlinear Optical Materials: Its strong nonlinear optical properties make it suitable for use in devices that manipulate light, such as optical switches and modulators.

- Liquid Crystal Displays: The compound is used as a dopant in nematic liquid crystals, where it improves performance characteristics like response time and voltage thresholds .

These applications underscore its significance in advanced material science and technology.

Research on N-Benzyl-4-nitroaniline indicates that it interacts effectively with liquid crystal matrices, enhancing their electro-optical properties. For instance, doping nematic liquid crystals with this compound has been shown to decrease the threshold voltage required for switching states, resulting in faster operational speeds. The molecular interactions involve changes in dielectric anisotropy and molecular alignment within the liquid crystal phase .

Studies utilizing density functional theory have demonstrated that N-Benzyl-4-nitroaniline increases polarizability and dipole moment within liquid crystal mixtures, further contributing to its utility in optical applications .

Several compounds share structural similarities with N-Benzyl-4-nitroaniline, each exhibiting distinct reactivity patterns:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| N-Benzyl-2-nitroaniline | Nitro group at ortho position | Different reactivity due to steric hindrance |

| N-Benzyl-3-nitroaniline | Nitro group at meta position | Altered electronic distribution affecting properties |

| 4-Nitroaniline | Lacks benzyl group; only has nitro at para position | Simpler structure with different reactivity |

N-Benzyl-4-nitroaniline is unique due to its combination of both benzyl and nitro groups, which enhances its stability and reactivity in various chemical transformations compared to its analogs. Its specific arrangement allows for distinct nonlinear optical properties that are not present in simpler compounds .

This comprehensive overview highlights the significance of N-Benzyl-4-nitroaniline in both chemical research and practical applications within material science.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant